CMPF-d5

Uremic Toxin Quantification LC-MS/MS Method Development Isotope Dilution Mass Spectrometry

CMPF-d5 is a stable isotope-labeled analog of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a protein-bound uremic toxin that accumulates in chronic kidney disease. The compound contains five deuterium atoms at the 2, 2′, 3, 3, and 3 positions, increasing its molecular mass by 5 Da relative to unlabeled CMPF.

Molecular Formula C12H16O5
Molecular Weight 245.28 g/mol
Cat. No. B10765902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMPF-d5
Molecular FormulaC12H16O5
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
InChIInChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2
InChIKeyWMCQWXZMVIETAO-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CMPF-d5: Deuterated Internal Standard for CMPF Quantification by LC-MS/MS


CMPF-d5 is a stable isotope-labeled analog of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a protein-bound uremic toxin that accumulates in chronic kidney disease [1]. The compound contains five deuterium atoms at the 2, 2′, 3, 3, and 3 positions, increasing its molecular mass by 5 Da relative to unlabeled CMPF . CMPF-d5 is engineered exclusively for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling accurate quantification of endogenous CMPF in complex biological matrices such as human serum and plasma [2].

Why Unlabeled CMPF and Other Deuterated Analogs Cannot Substitute for CMPF-d5 in Quantitative LC-MS/MS Assays


Substituting CMPF-d5 with unlabeled CMPF or alternative isotope-labeled internal standards introduces significant analytical error in quantitative LC-MS/MS workflows. Unlabeled CMPF, when used as an external standard or structurally similar surrogate, cannot correct for matrix effects, ionization suppression, or extraction recovery variability inherent to biological samples such as uremic serum or plasma [1]. While other deuterated CMPF analogs such as CMPF-d3 exist, the 5 Da mass shift of CMPF-d5 provides a larger separation from the native analyte, reducing the risk of isotopic cross-talk and enabling more selective multiple reaction monitoring (MRM) transitions in complex matrices . Additionally, CMPF-d5 is commercially available with documented isotopic purity (≥99% deuterated forms) and chemical purity specifications that are validated for isotope dilution mass spectrometry (IDMS) applications .

Quantitative Differentiation of CMPF-d5 Versus Unlabeled CMPF and Alternative Internal Standards in LC-MS/MS Assays


Isotopic Mass Shift of 5 Da Enables Chromatographic Co-Elution with Complete MS Resolution from Native CMPF

CMPF-d5 incorporates five deuterium atoms at the 2, 2′, 3, 3, and 3 positions, yielding a molecular mass of 245.28 Da compared to 240.25 Da for unlabeled CMPF . This +5 Da mass shift ensures complete baseline resolution in the mass spectrometer while maintaining near-identical chromatographic retention time (co-elution) with the native analyte, a critical requirement for accurate isotope dilution quantification . In contrast, a +3 Da shift (e.g., CMPF-d3) offers less mass separation, increasing susceptibility to isotopic overlap when monitoring [M+H]+ or [M-H]- ions in complex biological matrices .

Uremic Toxin Quantification LC-MS/MS Method Development Isotope Dilution Mass Spectrometry

Isotope Dilution with CMPF-d5 Achieves Assay Accuracy and Precision Within FDA Bioanalytical Guidelines

In a validated LC-MS/MS method for simultaneous quantification of seven uremic toxins including CMPF, CMPF-d5 was employed as the internal standard for CMPF measurement [1]. The method demonstrated calibration curves ranging from 0.1 to 100 μg/mL for CMPF with correlation coefficients (r²) above 0.999 [1]. Accuracy and precision were validated with all coefficients of variation (CV) and bias values below 15% across the calibration range [1]. When used in a UHPLC-MS/MS assay for simultaneous quantification of CMPF and coproporphyrin-I, matrix effects corrected by the internal standard ranged from 90.4% to 107.4% for CMPF, and recovery rates from human plasma ranged from 94.1% to 113.3% [2].

Bioanalytical Method Validation Uremic Toxin Panel Clinical Mass Spectrometry

≥99% Isotopic Purity Enables Reliable Isotope Dilution Without Signal Contribution to Native Analyte Channel

CMPF-d5 is supplied with a certified isotopic purity of ≥99% deuterated forms (d1-d5) and chemical purity of >98% as CMPF [1]. This high isotopic purity ensures that the internal standard contributes negligible signal (<1%) to the native CMPF MRM channel, preventing overestimation of endogenous CMPF concentrations [1]. In contrast, lower-purity deuterated standards or structurally similar surrogate internal standards may introduce cross-channel interference that systematically biases quantification, particularly at low endogenous analyte concentrations .

Isotope Dilution Mass Spectrometry Internal Standard Quality Control Metabolomics

Validated Application in Clinical AKI and CKD Patient Cohort Studies Confirms Analytical Robustness

The LC-MS/MS method employing CMPF-d5 as internal standard was successfully applied to describe uremic toxin accumulation kinetics in eight AKI patients post-cardiac surgery, with all measured CMPF concentrations falling within the validated calibration range [1]. In a separate study of 14 stage 3-5 CKD patients and 14 stage 5D hemodialysis patients, CMPF concentrations measured using CMPF-d5 as IS ranged from 50 ng/mL (LLOQ) to >100 μg/mL, with all patient samples quantifiable within the calibration range [2]. This demonstrates method robustness across the full pathophysiological concentration range.

Acute Kidney Injury Chronic Kidney Disease Clinical Metabolomics

Primary Research and Industrial Applications Where CMPF-d5 Delivers Quantifiable Analytical Advantage


Clinical Metabolomics and Uremic Toxin Panel Quantification in CKD and AKI Studies

CMPF-d5 is the internal standard of choice for validated LC-MS/MS methods quantifying CMPF as part of multi-analyte uremic toxin panels. The validated method achieved CV and bias <15% across a 0.1-100 μg/mL calibration range in human serum, enabling reliable monitoring of CMPF accumulation in AKI and CKD patient cohorts [1]. The 5 Da mass shift and ≥99% isotopic purity minimize cross-channel interference, critical when measuring low CMPF concentrations in healthy controls alongside elevated concentrations in uremic patients.

OATP1B Transporter Activity Phenotyping Using Endogenous Biomarkers

CMPF-d5 enables accurate quantification of plasma CMPF in assays designed to phenotype OATP1B transporter activity, where CMPF serves as an endogenous biomarker of OATP1B inhibition in CKD. The validated UHPLC-MS/MS method using CMPF-d5 demonstrated matrix effects corrected by IS ranging from 90.4% to 107.4% and recovery rates from 94.1% to 113.3% [2]. This analytical performance supports the use of CMPF as a probe for assessing drug-transporter interactions and individualizing dosing of OATP1B substrate drugs.

Dietary Intervention and Nutritional Metabolomics Studies of Furan Fatty Acid Metabolism

CMPF is an endogenous metabolite of dietary furan fatty acids found in fish oils and salmon roe [3]. CMPF-d5 has been employed as an internal standard to quantify serum CMPF before and after ω-3 fatty acid supplementation (Lovaza™), demonstrating statistically significant increases in circulating CMPF [3]. The deuterated IS corrects for matrix effects in complex postprandial serum samples, enabling precise quantification of diet-induced changes in this furan fatty acid metabolite.

Pharmaceutical Bioanalysis and Drug-Drug Interaction Studies Involving Uremic Toxins

CMPF is a major drug-binding inhibitor that displaces phenytoin and other acidic drugs from albumin in uremic serum [4]. Accurate quantification of CMPF using CMPF-d5 as internal standard supports in vitro and in vivo studies evaluating the impact of uremic toxin accumulation on plasma protein binding and pharmacokinetics of co-administered drugs. The high chemical purity (>98%) and validated method reproducibility (CV <15%) provide the analytical rigor required for regulatory bioanalysis in drug development [1].

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